molecular formula C17H16N2O2 B2688046 4-(2-(p-tolyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 940268-77-9

4-(2-(p-tolyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2688046
CAS RN: 940268-77-9
M. Wt: 280.327
InChI Key: MNBDOHKUXJTGOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) and Density Functional Theory (DFT) methods . The geometric parameters from both investigation techniques were found to be quite compatible .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the synthesized compounds were evaluated for antioxidant activity using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) was calculated .

Safety And Hazards

The safety and hazards of similar compounds have been reported . For example, 4-Tolylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on similar compounds have been suggested . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

4-[2-(4-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-8-13(9-7-12)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBDOHKUXJTGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(p-tolyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

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